beta-ALANINE, N-(2-CHLORONICOTINOYL)-
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Overview
Description
Beta-ALANINE, N-(2-CHLORONICOTINOYL)-: is a compound that combines the properties of beta-alanine, a non-proteogenic amino acid, with a chloronicotinoyl group. Beta-alanine is known for its role in increasing muscle carnosine levels, which helps buffer pH in muscles during high-intensity exercise . The addition of the chloronicotinoyl group may impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-ALANINE, N-(2-CHLORONICOTINOYL)- typically involves the reaction of beta-alanine with 2-chloronicotinic acid. The process may include steps such as esterification, followed by aminolysis. For instance, 2-chloronicotinic acid can be esterified with methanol to form 2-chloromethyl nicotinate, which is then reacted with beta-alanine in the presence of a catalyst to yield the desired compound .
Industrial Production Methods: Industrial production methods for beta-ALANINE, N-(2-CHLORONICOTINOYL)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Beta-ALANINE, N-(2-CHLORONICOTINOYL)- has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing muscle performance and reducing fatigue.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of beta-ALANINE, N-(2-CHLORONICOTINOYL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in carnosine synthesis, enhancing muscle carnosine levels.
Pathways: It may influence metabolic pathways related to muscle performance and fatigue reduction by acting as a precursor to carnosine, which buffers pH in muscles during high-intensity exercise
Comparison with Similar Compounds
Beta-alanine: A naturally occurring beta-amino acid known for its role in carnosine synthesis.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid used in various chemical syntheses.
Comparison: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- combines the properties of both beta-alanine and 2-chloronicotinic acid, making it unique. While beta-alanine primarily enhances muscle carnosine levels, the addition of the chloronicotinoyl group may impart additional chemical reactivity and potential biological effects .
Properties
CAS No. |
76980-22-8 |
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Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-[(2-chloropyridine-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-6(2-1-4-11-8)9(15)12-5-3-7(13)14/h1-2,4H,3,5H2,(H,12,15)(H,13,14) |
InChI Key |
BKNIXAGNUBETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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